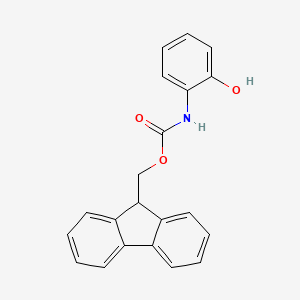

2-(9-Fluorenylmethyloxycarbonyl)aminophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(2-hydroxyphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO3/c23-20-12-6-5-11-19(20)22-21(24)25-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-12,18,23H,13H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHCGXXOVZRLGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC=C4O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263046-29-2 | |

| Record name | (9H-fluoren-9-yl)methyl N-(2-hydroxyphenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 9 Fluorenylmethyloxycarbonyl Aminophenol and Its Derivatives

Classical Approaches to Fmoc-Protection of Aminophenols

The most direct route to 2-(9-fluorenylmethyloxycarbonyl)aminophenol is the selective N-protection of 2-aminophenol (B121084). The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile amine protecting group widely used in organic synthesis, particularly in peptide synthesis. acs.orggenscript.com Its introduction is typically achieved using reagents like 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). creative-peptides.comtotal-synthesis.com

The direct N-acylation of 2-aminophenol with an Fmoc-donating reagent is the most common method for preparing the target compound. This reaction is typically performed under Schotten-Baumann conditions, which involve an aqueous basic solution (like sodium bicarbonate or sodium carbonate) and an organic solvent, or under anhydrous conditions using a base like pyridine (B92270) in a solvent such as dichloromethane (B109758). total-synthesis.com The amine nucleophile attacks the electrophilic carbonyl carbon of the Fmoc reagent, leading to the formation of a stable carbamate (B1207046). total-synthesis.com

Common reagents for this transformation include:

9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl): A highly reactive acid chloride that readily reacts with amines. acs.orgtotal-synthesis.com

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu): A more stable alternative to Fmoc-Cl that often leads to fewer side reactions. creative-peptides.comtotal-synthesis.com

Other Fmoc Reagents: Alternatives such as Fmoc-benzotriazole and Fmoc-azide have also been developed for specific applications. acs.orgorganic-chemistry.org

The reaction is generally efficient, proceeding at room temperature or with gentle heating to completion. google.comrsc.org The choice of base and solvent system is crucial for optimizing the yield and minimizing side products.

Table 1: Examples of Direct N-Fmoc Protection of Aromatic Amines This interactive table provides examples of reaction conditions and yields for the N-Fmoc protection of various substituted anilines, illustrating the general applicability of the method.

| Amine Substrate | Reagent | Base/Solvent | Time (h) | Yield (%) | Reference |

| Aniline (B41778) | Fmoc-Cl | NaHCO₃ / Dioxane-H₂O | 2 | 92 | rsc.org |

| 4-Methylaniline | Fmoc-Cl | NaHCO₃ / Dioxane-H₂O | 2 | 83 | rsc.org |

| 3-Chloroaniline | Fmoc-Cl | NaHCO₃ / Dioxane-H₂O | 2.5 | 87 | rsc.org |

| 4-Methoxyaniline | Fmoc-Cl | NaHCO₃ / Dioxane-H₂O | 3 | 90 | rsc.org |

A key challenge in the synthesis of this compound is the potential for the Fmoc reagent to react with both the amino (-NH₂) and the phenolic hydroxyl (-OH) groups. ikm.org.my However, the amino group is significantly more nucleophilic than the phenolic hydroxyl group under neutral or moderately basic conditions. This inherent difference in reactivity allows for a high degree of chemoselectivity.

Strategies to ensure selective N-protection include:

pH Control: Maintaining a moderately basic pH (around 8-10) ensures that the amino group is sufficiently deprotonated to be reactive, while the less acidic phenolic hydroxyl group remains largely protonated and less nucleophilic.

Schotten-Baumann Conditions: The use of a two-phase system (e.g., water and an organic solvent) often favors the N-acylation of amines over O-acylation of phenols.

Aprotic Solvents with Tertiary Amines: Anhydrous conditions using a non-nucleophilic base like pyridine or triethylamine (B128534) can also promote selective N-acylation.

Studies have shown that Fmoc protection of aminophenols can proceed with excellent chemoselectivity, yielding the N-protected product without significant formation of O-acylated or di-acylated byproducts. rsc.org

Advanced Synthetic Pathways for this compound

Advanced synthetic methodologies primarily focus on the efficient and novel construction of the 2-aminophenol precursor, which is then subjected to Fmoc protection. These methods offer alternative routes, particularly for creating substituted or complex aminophenol derivatives.

The industrial synthesis of 2-aminophenol is most commonly achieved through the catalytic reduction of 2-nitrophenol (B165410). wikipedia.orgchemicalbook.com Palladium-based catalysts are highly effective for this transformation.

Catalytic Hydrogenation: The reduction of 2-nitrophenol using hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C), is a clean and efficient method for producing 2-aminophenol. nih.govnih.gov This method is widely used due to its high yields and the simple removal of the catalyst by filtration. acs.orgmdpi.com

Palladium catalysis is also instrumental in synthesizing substituted 2-nitrophenol or 2-aminophenol precursors through C-H activation and cross-coupling strategies. For instance, palladium-catalyzed C–H acetoxylation of anilines, using a removable directing group, provides a direct route to ortho-hydroxylated anilines (aminophenols). acs.org This approach allows for the regioselective introduction of the hydroxyl group ortho to the amino group. acs.org

Beyond palladium, other transition metals, particularly copper, are employed in synthesizing the 2-aminophenol framework.

Ullmann Condensation: Copper-catalyzed Ullmann-type reactions are a classical method for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. nih.govrsc.orgwikipedia.org The Goldberg reaction, a variation of the Ullmann condensation, can be used to synthesize 2-aminophenol precursors by coupling an ortho-halophenol with an ammonia (B1221849) source or an ortho-haloaniline with a hydroxide (B78521) source under copper catalysis. wikipedia.org While traditional Ullmann reactions required harsh conditions, modern iterations use ligands and soluble copper sources that allow the reactions to proceed under milder temperatures. wikipedia.org

C-H Activation/Amination: Modern transition-metal catalysis offers pathways involving the direct functionalization of C-H bonds. nih.govresearchgate.netnih.govrsc.org For example, transition metal-catalyzed ortho-amination of phenols could, in principle, provide a direct synthesis of 2-aminophenol from phenol (B47542), although regioselectivity can be a challenge. nih.gov

Novel synthetic strategies utilizing photochemical and electrochemical methods have emerged as green and efficient alternatives for preparing aminophenols.

Electrochemical Reduction: The electrochemical reduction of 2-nitrophenol at a cathode offers a controlled and environmentally friendly alternative to chemical reducing agents. google.comgoogle.com This method avoids the use of high-pressure hydrogen or metal reagents, generating the aminophenol through electron transfer in an electrolytic cell. google.com The reaction proceeds via an intermediate, phenylhydroxylamine, which rearranges to the final aminophenol product. google.com

Photochemical Synthesis: Photochemical strategies provide unique pathways for bond formation. Recent research has demonstrated that ortho-aminophenols can be synthesized via a dearomative-rearomative coupling between aryl azides and alcohols or phenols under photochemical conditions. researchgate.net This light-induced reaction offers a novel route to construct the 2-aminophenol scaffold, particularly for substitution patterns that are difficult to achieve through classical electrophilic aromatic substitution. researchgate.net Another approach involves the photochemical oxidative coupling between quinones and amines, establishing a C-N bond. acs.orgacs.org

Stereoselective Synthesis of Chiral this compound Analogues

The introduction of chirality into the 2-(Fmoc-amino)phenol scaffold is of significant interest for applications in asymmetric synthesis and the development of chiral materials. Stereoselective methods, including diastereoselective and enantioselective approaches, as well as the use of chiral auxiliaries, are employed to control the stereochemical outcome of the synthesis.

Diastereoselective and enantioselective strategies are paramount in synthesizing optically active molecules. rsc.orgrsc.org In the context of chiral 2-(Fmoc-amino)phenol analogues, these approaches often involve the use of chiral catalysts or reagents to control the formation of stereocenters. While specific literature on the diastereoselective and enantioselective synthesis of chiral 2-(Fmoc-amino)phenol analogues is not abundant, general principles of asymmetric synthesis can be applied.

For instance, the catalytic enantioselective synthesis of related chiral amino alcohols has been achieved with high efficiency. rsc.orgorganic-chemistry.org These methods often utilize transition metal catalysts paired with chiral ligands to induce asymmetry. A hypothetical enantioselective approach to a chiral derivative of 2-(Fmoc-amino)phenol could involve the asymmetric reduction of a prochiral ketone precursor, catalyzed by a chiral oxazaborolidine, a strategy successfully employed for the synthesis of various α-amino acids. organic-chemistry.org

Diastereoselective approaches often rely on the substrate's inherent chirality to direct the stereochemical outcome of a reaction. For the synthesis of chiral 2-(Fmoc-amino)phenol analogues, this could involve the reaction of a racemic or prochiral aminophenol derivative with a chiral reagent, leading to the formation of diastereomers that can then be separated.

A summary of potential stereoselective approaches is presented in the table below.

| Approach | Description | Key Reagents/Catalysts | Expected Outcome |

| Enantioselective Catalysis | Use of a chiral catalyst to convert a prochiral substrate into a single enantiomer. | Chiral transition metal complexes (e.g., Rh, Ru, Ir with chiral ligands), Organocatalysts (e.g., proline derivatives). | High enantiomeric excess (ee) of the desired stereoisomer. |

| Diastereoselective Synthesis | Use of a chiral substrate or reagent to induce the formation of one diastereomer over another. | Chiral starting materials, chiral reagents. | High diastereomeric excess (de) of the desired product. |

| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture, leaving the other unreacted. | Chiral catalysts, enzymes (e.g., lipases). | Separation of enantiomers, with a maximum theoretical yield of 50% for the resolved enantiomer. |

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. wikipedia.orgpolyu.edu.hk These auxiliaries are typically derived from readily available chiral molecules such as amino acids, terpenes, or alkaloids. nih.gov After inducing the desired stereochemistry, the auxiliary can be removed and ideally recycled.

In the synthesis of chiral 2-(Fmoc-amino)phenol analogues, a chiral auxiliary can be attached to the aminophenol core. The steric and electronic properties of the auxiliary then direct the approach of reagents in subsequent reactions, leading to high diastereoselectivity. A widely used class of chiral auxiliaries are Evans' oxazolidinones, which have been successfully employed in the asymmetric alkylation of various substrates. wikipedia.orgresearchgate.net

For example, a chiral oxazolidinone auxiliary could be acylated with a derivative of 2-aminophenol. Subsequent diastereoselective alkylation of the α-carbon to the carbonyl group, followed by removal of the auxiliary, would yield an enantiomerically enriched 2-(Fmoc-amino)phenol analogue. The choice of the chiral auxiliary is critical and can influence the sense of stereoinduction.

Another powerful strategy involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) or alanine. nih.gov This method has proven effective for the asymmetric synthesis of a wide range of tailor-made amino acids and could be adapted for the synthesis of chiral 2-(Fmoc-amino)phenol derivatives. The chiral ligand on the nickel complex directs the stereoselective alkylation of the amino acid Schiff base.

The table below summarizes some common chiral auxiliaries and their potential application in the synthesis of chiral 2-(Fmoc-amino)phenol analogues.

| Chiral Auxiliary | Class | Typical Application | Potential Use in 2-(Fmoc-amino)phenol Synthesis |

| Evans' Oxazolidinones | Amino alcohol derivative | Asymmetric alkylations, aldol (B89426) reactions | Diastereoselective introduction of substituents at a position α to a carbonyl group attached to the aminophenol. |

| Pseudoephedrine | Amino alcohol | Asymmetric alkylations | Control over the stereoselective alkylation of a derivative of 2-aminophenol. |

| (S)- or (R)-N-(2-benzoylphenyl)-1-benzylpyrrolidine | Pyrrolidine derivative | Asymmetric synthesis of amino acids via Ni(II) complexes | Stereoselective synthesis of α-substituted 2-(Fmoc-amino)phenol analogues. |

| Camphorsultam | Terpene derivative | Asymmetric Diels-Alder reactions, alkylations | Inducing chirality in cycloaddition or alkylation reactions involving a 2-aminophenol derivative. |

Optimization of Synthetic Conditions and Process Intensification

The efficiency and scalability of a synthetic process are critical for both academic research and potential industrial applications. Optimization of reaction parameters and process intensification strategies are key to maximizing yield and purity while minimizing costs and environmental impact.

The synthesis of this compound typically involves the reaction of 2-aminophenol with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or a related activated Fmoc reagent. The yield and purity of the final product are highly dependent on various reaction parameters.

Key parameters that are often optimized include:

Solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction rate. Aprotic solvents such as dichloromethane (CH2Cl2), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (MeCN) are commonly used. researchgate.net The polarity of the solvent can influence the reaction mechanism and the formation of byproducts.

Base: A base is required to neutralize the hydrochloric acid generated during the reaction with Fmoc-Cl. Common bases include organic amines like triethylamine (TEA) and diisopropylethylamine (DIPEA), as well as inorganic bases like sodium bicarbonate (NaHCO3) and sodium carbonate (Na2CO3). total-synthesis.comresearchgate.net The strength and steric hindrance of the base can affect the reaction rate and selectivity.

Temperature: The reaction temperature influences the rate of reaction. While higher temperatures can accelerate the reaction, they may also lead to the formation of undesired byproducts and decomposition of the product. Room temperature is often a good starting point for optimization.

Stoichiometry of Reagents: The molar ratio of 2-aminophenol to the Fmoc-reagent and the base is a critical factor. An excess of the Fmoc-reagent can lead to di-Fmoc protected byproducts, while an insufficient amount will result in incomplete conversion.

Reaction Time: Monitoring the reaction progress over time using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time for maximizing the yield of the desired product.

The following table provides a hypothetical example of a reaction optimization study for the Fmoc protection of 2-aminophenol.

| Entry | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Dichloromethane | Triethylamine (1.2) | 25 | 4 | 85 |

| 2 | Tetrahydrofuran | Triethylamine (1.2) | 25 | 4 | 78 |

| 3 | Acetonitrile | Triethylamine (1.2) | 25 | 4 | 82 |

| 4 | Dichloromethane | Diisopropylethylamine (1.2) | 25 | 4 | 88 |

| 5 | Dichloromethane | Sodium Bicarbonate (2.0) | 25 | 8 | 92 |

| 6 | Dichloromethane | Sodium Bicarbonate (2.0) | 0 | 12 | 89 |

Scaling up a synthesis from a laboratory setting to a larger academic scale presents several challenges, including heat transfer, mixing, and purification. Process intensification strategies aim to address these challenges by making the synthesis more efficient and safer.

For the large-scale academic synthesis of this compound, the following strategies can be considered:

Telescoping Reactions: This involves directly transferring the product of one reaction into the next reaction vessel without purification, which can streamline the synthetic process.

Purification Methods: On a larger scale, traditional column chromatography can be cumbersome. Alternative purification methods such as crystallization or precipitation are often preferred as they are more scalable and cost-effective.

Safety Considerations: When working with larger quantities of reagents, a thorough safety assessment is crucial. This includes understanding the hazards of all chemicals, ensuring proper ventilation, and having appropriate personal protective equipment.

A key aspect of a scalable synthesis is the development of a robust and reproducible procedure. This requires a thorough understanding of the reaction mechanism and the impact of all reaction parameters.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.comnih.gov Applying these principles to the synthesis of 2-(Fmoc-amino)phenol can lead to more sustainable and environmentally friendly methods.

Key green chemistry principles relevant to this synthesis include:

Atom Economy: This principle, developed by Barry Trost, emphasizes maximizing the incorporation of all materials used in the process into the final product. jocpr.com The Fmoc protection of 2-aminophenol, while a protection-deprotection strategy, can be evaluated for its atom economy. The ideal reaction would have 100% atom economy, where all atoms from the reactants are incorporated into the desired product.

Use of Safer Solvents and Auxiliaries: Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, ethanol, or greener organic solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). biotage.com The use of microwave irradiation can also sometimes allow for solvent-free reactions. researchgate.net

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption.

Use of Renewable Feedstocks: While not directly applicable to the core synthesis of Fmoc-2-aminophenol from its immediate precursors, the broader context of sourcing starting materials from renewable resources is a key green chemistry goal.

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can carry out a single reaction many times. While the Fmoc protection itself is not catalytic, the development of catalytic methods for related transformations is an active area of research.

The following table illustrates how green chemistry principles can be applied to the synthesis of 2-(Fmoc-amino)phenol.

| Green Chemistry Principle | Traditional Approach | Greener Alternative |

| Solvent | Dichloromethane, N,N-Dimethylformamide (DMF) | Ethanol, 2-Methyltetrahydrofuran, Water, or solvent-free conditions. researchgate.netbiotage.com |

| Base | Triethylamine (volatile, odorous) | Sodium Bicarbonate (less hazardous, readily available) |

| Energy | Heating to reflux | Room temperature reaction, microwave-assisted synthesis. researchgate.net |

| Atom Economy | Use of Fmoc-Cl generates HCl as a byproduct. | While inherent to the reaction, optimizing yield maximizes the effective atom economy. |

| Waste Reduction | Generation of solvent waste from reaction and purification. | Use of recyclable solvents, solvent-free reactions, and crystallization for purification. |

By incorporating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Solvent-Free and Aqueous Medium Approaches

The development of synthetic methods that utilize water as a solvent or eliminate the need for a solvent altogether represents a significant step forward in green chemistry. These approaches address the mounting concerns over the use of volatile and often toxic organic solvents traditionally employed in organic synthesis.

Recent research has demonstrated the feasibility of N-Fmoc protection of amines and their derivatives under catalyst-free conditions in aqueous media. rsc.orgresearchgate.net This methodology is particularly attractive due to the benign nature of water, its low cost, and its non-flammability. One study detailed an efficient and environmentally friendly procedure for the Fmoc protection of a range of substrates, including aromatic amines, amino acids, and aminophenols, using water as the reaction medium. rsc.orgrsc.org

The reaction of 3-aminophenol, a close structural isomer of 2-aminophenol, with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in water at 60°C proceeds to completion in 2.5 hours, affording the desired N-Fmoc product in an 81% yield. researchgate.net The process is notable for its operational simplicity and the absence of any catalyst, which simplifies product isolation and reduces waste. rsc.org Excellent chemoselectivity is often observed in these aqueous systems, with no significant formation of by-products. rsc.org

Another innovative and eco-sustainable approach involves the use of ultrasound irradiation to facilitate the N-Fmoc protection of amines under solvent-free and catalyst-free conditions. scielo.br This method offers the advantages of mild reaction conditions, high efficiency, and a straightforward work-up procedure. The application of ultrasound provides the energy required for the reaction to proceed, often leading to excellent yields in short reaction times without the formation of side products. scielo.br

Catalyst Design for Sustainable Synthesis

While catalyst-free approaches for the synthesis of this compound are highly effective and inherently sustainable, the design of novel, reusable, and non-toxic catalysts remains a cornerstone of green chemistry for a broad range of organic transformations. The ideal sustainable catalyst for this synthesis would exhibit high activity and selectivity under mild conditions, be easily separable from the reaction mixture, and be recyclable over multiple runs without a significant loss in performance.

In the context of N-Fmoc protection, the drive for sustainability has led to the exploration of various catalytic systems. However, for the direct synthesis of this compound, the efficiency of catalyst-free aqueous and solvent-free methods has somewhat obviated the need for extensive catalyst development. rsc.orgscielo.br Nevertheless, the principles of sustainable catalyst design are still relevant.

Heterogeneous Catalysts: A key strategy in sustainable catalyst design is the development of heterogeneous catalysts. These are typically solid materials that can be easily filtered off from the reaction mixture, thereby simplifying product purification and allowing for the catalyst to be reused. For amine protection reactions, this could involve immobilizing a known catalytic species on a solid support like silica, alumina, or a polymer resin. While specific examples for the Fmoc protection of 2-aminophenol are not prominent in recent literature, this approach has been successfully applied in other areas of organic synthesis.

Organocatalysis: The use of small organic molecules as catalysts (organocatalysts) has emerged as a powerful tool in green synthesis. These catalysts are often metal-free, avoiding concerns about heavy metal contamination of the final product. In the broader field of peptide synthesis, where Fmoc protection is a fundamental step, organocatalytic methods are being investigated to replace traditional, often less environmentally friendly, reagents. polypeptide.com For the synthesis of this compound, a hypothetical organocatalyst could be a non-toxic, recyclable molecule that activates the amine or the Fmoc-reagent, thereby accelerating the reaction under mild, sustainable conditions.

Reusable Protecting Groups: An alternative and innovative approach to sustainability involves the use of a reusable solid support that also acts as a temporary protecting group. For instance, a 2-chlorotrityl chloride (2-CTC) resin can be used to anchor an amino acid, allowing for subsequent modification of the amino group, such as N-Fmoc protection. mdpi.com After the desired transformation, the protected amino acid can be cleaved from the resin, which can then be regenerated and reused. This strategy significantly reduces waste associated with single-use protecting groups. mdpi.com

While the direct application of novel, sustainable catalysts for the synthesis of this compound is an area that warrants further exploration, the existing catalyst-free methodologies in aqueous or solvent-free systems currently represent the most sustainable and efficient approaches.

Reactivity and Mechanistic Studies of 2 9 Fluorenylmethyloxycarbonyl Aminophenol in Organic Transformations

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 2-(9-Fluorenylmethyloxycarbonyl)aminophenol is a key site for nucleophilic reactions. Its reactivity allows for the formation of ethers and esters, as well as participation in various condensation and coupling methodologies. The presence of the bulky Fmoc protecting group on the adjacent amino group can influence the steric accessibility and reactivity of this hydroxyl group.

The synthesis of ethers and esters from the phenolic hydroxyl group of 2-(Fmoc-amino)phenol is a common strategy for further molecular elaboration. These reactions typically proceed through well-established mechanisms.

Etherification: The formation of an ether linkage at the phenolic position can be achieved through methods such as the Williamson ether synthesis. gordon.eduwikipedia.org This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide. masterorganicchemistry.com Given the acidity of the phenol (B47542), bases like sodium hydroxide (B78521) are often sufficient for deprotonation. gordon.edu For more sensitive substrates or to achieve milder reaction conditions, the Mitsunobu reaction offers an alternative pathway. organic-chemistry.orgnih.gov This reaction utilizes a combination of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD), to activate the hydroxyl group for substitution by a suitable alcohol. organic-chemistry.orgnih.gov

A general strategy for the selective O-alkylation of aminophenols involves the temporary protection of the more nucleophilic amino group. researchgate.netumich.edu While specific examples using the Fmoc group are tailored for peptide synthesis, the principle remains the same: masking the amine allows the phenolic oxygen to react selectively with an alkylating agent. researchgate.netumich.edu

Esterification: The phenolic hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivatives (e.g., acyl chlorides, anhydrides). The Mitsunobu reaction is also highly effective for ester formation from alcohols by using a carboxylic acid as the nucleophile. nih.gov This method is known for its mild conditions and stereospecificity, proceeding with an inversion of configuration if the alcohol is chiral. organic-chemistry.org

Table 1: Common Methodologies for Etherification and Esterification of Phenols

| Reaction Name | Reagents | Product Type | Mechanism | Key Features |

| Williamson Ether Synthesis | Base (e.g., NaOH, NaH), Alkyl Halide (R-X) | Ether | SN2 | Works best with primary alkyl halides. wikipedia.orgmasterorganicchemistry.com |

| Mitsunobu Reaction | PPh₃, DEAD or DIAD, Alcohol (for ether) or Carboxylic Acid (for ester) | Ether or Ester | Redox-mediated substitution | Mild conditions; proceeds with inversion of stereochemistry. organic-chemistry.orgnih.gov |

Condensation and Coupling Methodologies

The phenolic hydroxyl group is also an active participant in various C-O bond-forming condensation and coupling reactions, which are fundamental in synthesizing more complex molecular architectures like diaryl ethers.

Ullmann Condensation: The Ullmann condensation is a classical method for forming diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide. wikipedia.orgorganic-chemistry.org The reaction typically requires high temperatures and a stoichiometric amount of copper, though modern modifications utilize soluble copper catalysts with ligands, allowing for milder conditions. wikipedia.org In this reaction, the 2-(Fmoc-amino)phenol would act as the nucleophilic phenol component.

Buchwald-Hartwig C-O Coupling: A more contemporary and versatile alternative to the Ullmann reaction is the palladium-catalyzed Buchwald-Hartwig amination, which has been extended to C-O coupling reactions. wikipedia.org This methodology allows for the coupling of alcohols and phenols with aryl halides or triflates under significantly milder conditions than the Ullmann condensation. wikipedia.org The catalytic cycle involves oxidative addition, ligand exchange, and reductive elimination steps mediated by a palladium-phosphine complex. nih.gov

Oxidative Coupling: Phenols can undergo oxidative coupling reactions to form C-C or C-O linked dimers and polymers. wikipedia.org These reactions are often catalyzed by transition metal complexes and proceed through the formation of phenol radicals or phenoxonium ions. nih.gov The regioselectivity of the coupling (ortho-ortho, para-para, etc.) is influenced by the catalyst and the substitution pattern on the phenol ring. nih.gov

Table 2: Key Coupling Reactions for C-O Bond Formation with Phenols

| Reaction Name | Catalyst System | Coupling Partners | Typical Conditions |

| Ullmann Condensation | Copper (metal or salts) | Phenol + Aryl Halide | High temperature, polar solvents. wikipedia.org |

| Buchwald-Hartwig Coupling | Palladium complex with phosphine ligands | Phenol + Aryl Halide/Triflate | Base (e.g., NaOt-Bu, K₃PO₄), inert atmosphere. wikipedia.org |

| Oxidative Coupling | Various transition metal complexes (V, Fe, Cu) | Phenol + Phenol | Oxidizing agent, often aerobic conditions. wikipedia.org |

Reactions at the Protected Amino Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, and its removal is the primary reaction involving the protected amino function. Once deprotected, the newly freed amino group is available for a wide range of functionalization reactions.

The removal of the Fmoc group is a critical step in peptide synthesis and other applications where temporary amine protection is required. The mechanism is a base-induced β-elimination. nih.govresearchgate.net

The process begins with the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by a base, typically a secondary amine like piperidine (B6355638). nih.gov This deprotonation is facilitated by the electron-withdrawing nature of the fluorene system. The resulting carbanion is stabilized by the aromaticity of the fluorenyl system. nih.gov This intermediate then undergoes β-elimination, releasing carbon dioxide and the free amine. researchgate.net The highly reactive dibenzofulvene byproduct is subsequently trapped by the amine base (e.g., piperidine) to form a stable adduct, which drives the reaction to completion. nih.govresearchgate.net

The standard condition for Fmoc removal is treatment with a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF). nih.govspringernature.com While piperidine is highly effective, other bases can also be used, sometimes to mitigate side reactions like aspartimide formation. nih.govresearchgate.net The choice of base and solvent can affect the rate and efficiency of the deprotection. researchgate.net

Table 3: Common Reagents for Fmoc Deprotection

| Reagent | Concentration / Solvent | Typical Reaction Time | Notes |

| Piperidine | 20-30% in DMF | 10-20 minutes | The most common and effective reagent. nih.govspringernature.com |

| Piperazine (PZ) | Used with DBU | Variable | Can reduce side reactions like aspartimide formation. researchgate.net |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ~2% in DMF | Fast | A non-nucleophilic base, often used with a scavenger. |

| Morpholine | 50% in DMF | Variable | Considered a "greener" alternative to piperidine. researchgate.net |

Subsequent Functionalization of the Free Amino Group

Once the Fmoc group is removed to yield 2-aminophenol (B121084), the free amino group is a potent nucleophile and can undergo various functionalization reactions. The chemoselectivity of these reactions is important, as the phenolic hydroxyl group is also nucleophilic.

Acylation: The amino group of 2-aminophenol can be selectively acylated in the presence of the phenolic hydroxyl group. acs.org The greater nucleophilicity of the amino group compared to the phenolic group allows for preferential reaction. quora.com For example, N-acetylation can be achieved using acylating agents like vinyl acetate (B1210297) or acetic anhydride, sometimes with enzymatic catalysis to enhance chemoselectivity. acs.orgacs.org This forms N-(2-hydroxyphenyl)acetamide, a valuable synthetic intermediate. acs.org

Alkylation: Selective N-alkylation of 2-aminophenol is also possible. umich.edujustia.com Direct alkylation can lead to a mixture of N-alkyl, O-alkyl, and N,O-dialkyl products. umich.edu A common strategy to achieve mono-N-alkylation is through reductive amination. This involves first forming an imine by reacting the 2-aminophenol with an aldehyde (e.g., benzaldehyde), followed by in-situ reduction of the imine with a reducing agent like sodium borohydride. umich.edu This two-step, one-pot procedure yields N-alkylated 2-aminophenols with high selectivity. umich.edu

Reactions Involving the Aromatic Ring

The aromatic ring of 2-(Fmoc-amino)phenol is activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating nature of both the hydroxyl and the protected amino groups. wikipedia.org

Both the -OH and -NHFmoc groups are ortho, para-directing substituents. lkouniv.ac.inlibretexts.org The hydroxyl group is a strong activating group, as is the amino group. While the Fmoc carbamate (B1207046) is less activating than a free amino group due to the electron-withdrawing nature of the carbonyl, the nitrogen lone pair can still participate in resonance, directing incoming electrophiles to the positions ortho and para to it.

Given the structure of 2-(Fmoc-amino)phenol, the primary sites for electrophilic attack are C4 (para to the -OH group and ortho to the -NHFmoc group) and C6 (ortho to the -OH group). The C5 position (para to the -NHFmoc group) is also activated. The precise outcome of a substitution reaction would depend on the specific electrophile and the reaction conditions, with steric hindrance from the bulky Fmoc group potentially influencing the regioselectivity.

Direct halogenation or nitration of highly activated rings like phenols can be difficult to control, often leading to multiple substitutions and oxidative side reactions. libretexts.org Attenuating the activating effect, for instance by converting the hydroxyl group to an ester, can sometimes provide better control over the substitution reaction.

Electrophilic Aromatic Substitution Patterns

The benzene (B151609) ring of this compound contains two activating substituents: the hydroxyl (-OH) group and the Fmoc-protected amino (-NHFmoc) group. Both are ortho, para-directing groups, which significantly influences the regioselectivity of electrophilic aromatic substitution (EAS) reactions. libretexts.org

The -OH group is one of the strongest activating groups, substantially increasing the electron density of the aromatic ring, particularly at the positions ortho (C6) and para (C4) to it. The -NHFmoc group is also activating due to the nitrogen's lone pair of electrons participating in resonance with the ring. However, the electron-withdrawing nature of the adjacent carbonyl in the carbamate moiety attenuates this activation compared to a free amino group.

In electrophilic aromatic substitution reactions such as nitration or halogenation, the substitution pattern is a result of the combined directing effects of these two groups and steric hindrance.

Position C3: This position is ortho to the -NHFmoc group and meta to the -OH group. It is sterically hindered by the bulky Fmoc group, making electrophilic attack highly unfavorable.

Position C4: This position is para to the -OH group and meta to the -NHFmoc group. As the para position to the strongly activating hydroxyl group, it is an electronically favored site for substitution.

Position C5: This position is meta to both the -OH and -NHFmoc groups, making it the least electronically activated position and an unlikely site for substitution.

Position C6: This position is ortho to the -OH group and ortho to the -NHFmoc group. It is electronically activated by both groups, but steric hindrance from the adjacent bulky Fmoc group may reduce its reactivity compared to the C4 position.

Therefore, electrophilic aromatic substitution on this compound is expected to yield predominantly the 4-substituted product, with the 6-substituted product as a potential minor isomer. The exact ratio of products would depend on the specific electrophile and reaction conditions, with bulkier electrophiles favoring substitution at the less hindered C4 position. dergipark.org.tr For instance, in the nitration of phenols, the distribution of ortho and para isomers is influenced by steric effects and the reaction medium. dergipark.org.trmasterorganicchemistry.com

| Position | Directing Effect (-OH) | Directing Effect (-NHFmoc) | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|---|

| C3 | Meta | Ortho | High | Very Low |

| C4 | Para | Meta | Low | High (Major Product) |

| C5 | Meta | Meta | Low | Very Low |

| C6 | Ortho | Ortho | Moderate | Moderate (Minor Product) |

Directed Ortho-Metalation Studies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. organic-chemistry.orgharvard.edu

In this compound, there are two potential DMGs: the hydroxyl group and the N-Fmoc group (a carbamate). Carbamate groups are known to be powerful DMGs. organic-chemistry.orgnih.govacs.org The hydroxyl group, after deprotonation by the organolithium base to form a lithium alkoxide, is also a DMG, although generally considered weaker than a carbamate. baranlab.org

The N-Fmoc group is expected to direct metalation to the C3 position. The hydroxyl group (as -OLi) would direct metalation to the C6 position. Given the established hierarchy of DMGs, the carbamate is a stronger director than the lithium alkoxide. harvard.edubaranlab.org Therefore, treatment of this compound with a strong base like n-butyllithium or sec-butyllithium (B1581126) would likely result in preferential deprotonation at the C3 position, directed by the N-Fmoc group.

However, the significant steric bulk of the fluorenyl moiety may hinder the approach of the organolithium base to the C3 proton, which is situated between the two substituents. This steric clash could potentially alter the regioselectivity, possibly favoring metalation at the C6 position directed by the -OLi group, or preventing the reaction altogether. The outcome of DoM on this substrate would be highly dependent on the choice of base, solvent, and temperature. baranlab.org

Influence of the Fmoc Protecting Group on Reactivity and Selectivity

The fluorenylmethyloxycarbonyl (Fmoc) group is not merely a passive placeholder but an active participant that profoundly influences the reactivity and selectivity of reactions involving 2-aminophenol. Its effects are twofold: steric and electronic.

Steric and Electronic Effects on Reaction Pathways

Steric Effects: The most prominent feature of the Fmoc group is its large steric profile. The bulky, tricyclic fluorenyl system creates a sterically congested environment around the nitrogen atom and the adjacent ortho position (C3) on the aromatic ring. This steric hindrance can:

Block Reaction Sites: It effectively shields the C3 position from attack by electrophiles in EAS reactions, as discussed previously. In peptide synthesis, similar steric hindrance from protecting groups can interfere with coupling reactions. nih.gov

Electronic Effects: The Fmoc group is a carbamate, which modifies the electronic properties of the amino group and, by extension, the aromatic ring.

Reduced Activating Effect: The carbonyl group within the carbamate linkage is electron-withdrawing via resonance, pulling electron density away from the nitrogen atom. This reduces the nitrogen's ability to donate its lone pair into the aromatic ring, making the -NHFmoc group a less powerful activating group for EAS compared to an unprotected -NH2 or even an -NHR group. youtube.com

Inductive Effects: The electronegative oxygen and carbonyl carbon atoms in the carbamate also exert an electron-withdrawing inductive effect.

Acidity of N-H Proton: The electron-withdrawing nature of the Fmoc group does not apply to the N-H proton itself, which is part of a carbamate and not typically acidic enough to be removed by common bases in the absence of other directing effects.

The combination of these effects means the Fmoc group moderates the reactivity of the aromatic ring, preventing the over-reactivity often seen with unprotected phenols and anilines, while its steric bulk plays a crucial role in directing the outcome of reactions. nih.gov

Regioselectivity and Chemoselectivity Control

The steric and electronic properties of the Fmoc group provide a powerful tool for controlling both regioselectivity and chemoselectivity. nih.gov

Regioselectivity:

In Electrophilic Aromatic Substitution: As established, the Fmoc group's steric bulk disfavors substitution at the C3 position, while its moderated electronic activation helps in concert with the powerful -OH group to direct incoming electrophiles primarily to the C4 position. This leads to a high degree of regioselectivity that would be difficult to achieve with unprotected 2-aminophenol, which often yields complex mixtures upon electrophilic substitution.

In Directed Ortho-Metalation: The powerful directing ability of the carbamate moiety is poised to direct lithiation to the C3 position. nih.govacs.org However, this is counteracted by its steric hindrance. This competition between electronic directing effects and steric hindrance is a key determinant of the reaction's regiochemical outcome.

Chemoselectivity: Unprotected 2-aminophenol has two nucleophilic sites (the amino group and the aromatic ring) and an acidic phenolic proton. This can lead to a lack of selectivity in reactions like alkylation or acylation.

Protection of the Amino Group: The Fmoc group effectively protects the nitrogen atom from acting as a nucleophile, preventing side reactions such as N-alkylation or N-acylation under many conditions. researchgate.net

Differentiation of Functional Groups: By masking the amino group, the Fmoc group allows for selective reactions at the phenolic hydroxyl group. For example, the acidic proton of the -OH group can be selectively removed with a mild base, allowing for O-alkylation or O-acylation without competing N-functionalization. This chemoselective control is crucial for the stepwise elaboration of complex molecules. nih.gov

Computational and Theoretical Investigations of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the reaction mechanisms, transition states, and reactivity patterns of organic molecules like this compound.

Density Functional Theory (DFT) Studies of Transition States

While specific DFT studies on the transition states of reactions involving this compound are not widely published, the principles can be understood from studies on related systems like phenol and 2-aminophenol. rjpn.orgnih.govrjpn.org

For an electrophilic aromatic substitution reaction, such as the nitration of phenol, DFT calculations can be used to map the potential energy surface. nih.govscispace.com This involves identifying the energies of the reactants, intermediates (such as π-complexes and σ-complexes, also known as Wheland intermediates), transition states, and products. researchgate.net

A typical reaction coordinate for the nitration at the C4 (para) position of this compound would involve:

Formation of a π-complex: The electrophile (e.g., NO₂⁺) associates with the π-system of the aromatic ring.

First Transition State (TS1): The system passes through a high-energy transition state leading to the formation of the σ-complex. This step involves the breaking of the aromaticity and is typically the rate-determining step of the reaction. nih.gov DFT calculations can elucidate the geometry and energy of this transition state. For an activated ring like a phenol derivative, this barrier is relatively low. scispace.com

Formation of the σ-complex (Wheland Intermediate): A resonance-stabilized carbocation intermediate is formed where the C4 carbon is now sp³-hybridized. DFT can be used to compare the relative stabilities of the σ-complexes formed by attack at different positions (C4, C6, etc.). The σ-complex for para-attack is highly stabilized by resonance involving the lone pairs of the -OH group.

Second Transition State (TS2): A second, typically lower energy, transition state is crossed for the deprotonation of the C4 carbon.

Formation of Product: The aromaticity is restored, yielding the final product.

Applications of 2 9 Fluorenylmethyloxycarbonyl Aminophenol As a Key Building Block in Complex Molecular Architectures

Incorporation into Peptide Mimetics and Peptidomimetics Design

The incorporation of non-natural amino acid derivatives is a cornerstone of peptidomimetic design, aiming to create molecules with improved stability, receptor affinity, and bioavailability. 2-(9-Fluorenylmethyloxycarbonyl)aminophenol offers a unique scaffold for these purposes, enabling both backbone modification and the introduction of conformational constraints.

The structure of this compound allows for its integration into peptide chains to alter the traditional polyamide backbone. Once the Fmoc protecting group is removed under standard basic conditions (e.g., piperidine (B6355638) in DMF), the liberated aniline (B41778) nitrogen can participate in peptide bond formation. The adjacent phenolic hydroxyl group provides a secondary site for modification, allowing for the synthesis of peptide-like structures with altered connectivity.

One powerful method for generating such modified backbones is the Ugi multi-component reaction. researchgate.net Ugi adducts derived from 2-aminophenol (B121084) can undergo further transformations, such as copper-catalyzed C-S/C-N bond activation, to create diverse peptidomimetic structures. researchgate.net This approach allows for the rapid assembly of complex molecules from simple starting materials, with the aminophenol unit forming a core part of the new backbone. researchgate.net

Introducing rigidity into a flexible peptide chain is a key strategy for improving its binding affinity to biological targets. google.com The aromatic ring of the aminophenol moiety acts as a rigid spacer, inherently reducing the conformational degrees of freedom of any peptide into which it is incorporated. google.com

Utilization in Solid-Phase Organic Synthesis (SPOS)

The principles of Solid-Phase Organic Synthesis (SPOS), particularly the Fmoc/tBu strategy, have revolutionized the preparation of peptides and other complex organic molecules. researchgate.net this compound is well-suited for SPOS, where its phenolic hydroxyl group can be used to anchor the molecule to a solid support, freeing the protected amino group for subsequent synthetic transformations.

The phenolic hydroxyl group of this compound provides a convenient handle for covalent attachment to various solid supports (resins). The choice of resin and linker is critical as it dictates the conditions under which the final product can be cleaved.

Common anchoring strategies include:

Esterification to Wang Resin: The phenolic -OH group can be attached to the hydroxymethyl group of Wang resin via esterification. This is typically achieved using a carbodiimide (B86325) coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), with a catalyst like 4-(dimethylamino)pyridine (DMAP). The resulting ester linkage is sensitive to strong acids, allowing for cleavage of the final product using trifluoroacetic acid (TFA).

Attachment to 2-Chlorotrityl Chloride (CTC) Resin: Reaction of the phenol (B47542) with CTC resin in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), forms a trityl ether linkage. This linkage is extremely acid-labile, permitting the release of the synthesized molecule under very mild acidic conditions, which preserves other acid-sensitive functional groups.

These anchoring strategies are standard procedures in solid-phase synthesis, enabling the secure immobilization of the building block for subsequent reactions.

Table 1: Common Resins and Conditions for Anchoring Phenols in SPOS

| Resin Type | Linkage Formed | Typical Anchoring Reagents | Cleavage Condition |

|---|---|---|---|

| Wang Resin | Benzyl Ester | DIC, DMAP | >95% TFA |

| 2-Chlorotrityl Chloride Resin | Trityl Ether | DIPEA | 1-2% TFA in DCM |

| Rink Amide Resin | N/A (for C-terminal amides) | N/A | >95% TFA |

| Merrifield Resin | Benzyl Ether | NaH, K₂CO₃ | HF, TFMSA |

Once anchored to the solid support, the 2-aminophenol scaffold can undergo a variety of chemical modifications. The general cycle involves:

Fmoc Deprotection: The terminal Fmoc group is removed using a solution of 20% piperidine in DMF to expose the free amine.

Coupling/Modification: The exposed amine can be acylated with Fmoc-protected amino acids (to build a peptide chain), or reacted with other electrophiles.

Cyclization/Further Reactions: The most powerful application is using the immobilized aminophenol as a precursor for on-resin heterocycle synthesis. For example, the resin-bound aminophenol can be reacted with reagents to form fused ring systems directly on the support. This approach confines side products to the solid phase, simplifying purification, which only requires filtration and washing of the resin. The final heterocyclic product is then cleaved from the resin in the last step.

Synthesis of Heterocyclic Compounds Derived from this compound

The ortho-disposed amino and hydroxyl groups make 2-aminophenol and its derivatives ideal precursors for the synthesis of important oxygen- and nitrogen-containing heterocycles, such as benzoxazoles and phenoxazines. researchgate.netresearchgate.netnih.gov Performing these syntheses on a solid support using an anchored Fmoc-protected aminophenol allows for efficient and clean production of these valuable scaffolds.

Benzoxazole (B165842) Synthesis: Benzoxazoles are a prominent class of heterocycles found in many medicinally important compounds. aip.orgresearchgate.net One of the most common synthetic routes is the condensation and subsequent cyclization of a 2-aminophenol with an aldehyde, carboxylic acid, or other carbonyl-containing compound. researchgate.netresearchgate.net This reaction can be catalyzed by a wide range of reagents, including Brønsted acids, metal catalysts, or even under solvent-free grinding conditions. researchgate.netdokumen.pub For example, reacting 2-aminophenol with various aldehydes in the presence of a catalyst like CeCl₃/NaI with O₂ as the oxidant, or using a TiO₂–ZrO₂ catalyst, can produce 2-substituted benzoxazoles in excellent yields. researchgate.netresearchgate.net

Phenoxazine (B87303) Synthesis: The phenoxazine core is another privileged structure, forming the basis of fluorescent dyes and biologically active molecules like actinomycin. researchgate.netnih.gov Phenoxazines can be synthesized through the oxidative coupling of 2-aminophenol derivatives or via condensation reactions between a 2-aminophenol and a suitable dihaloarene or quinone-like structure. researchgate.netnih.gov

The use of triphosgene (B27547) is another effective method for creating heterocyclic systems from 2-aminophenol precursors. It can facilitate carbamate (B1207046) annulation to yield a benzoxazolone motif, a subclass of these N,O-heterocyclic compounds. nih.gov

Table 2: Selected Methods for the Synthesis of Benzoxazoles from 2-Aminophenol Precursors

| Co-reactant | Catalyst / Conditions | Solvent | Temperature / Time | Yield Range | Citation |

|---|---|---|---|---|---|

| Aromatic Aldehydes | Brønsted acidic ionic liquid gel | Solvent-free | 130 °C / 5 h | 85-98% | researchgate.net |

| Aromatic Aldehydes | Potassium-ferrocyanide | Solvent-free (grinding) | Room Temp / < 2 min | 87-96% | researchgate.net |

| Aromatic Aldehydes | TiO₂–ZrO₂ | Acetonitrile (B52724) | 60 °C / 15-25 min | 83-93% | researchgate.net |

| β-Diketones | TsOH·H₂O and CuI | Acetonitrile | 80 °C / 16 h | 64-89% | dokumen.pub |

| Aromatic Aldehydes | CeCl₃/NaI, O₂ | Toluene | 100 °C | Good | researchgate.net |

| Anilines / Triphosgene | Tosic acid (catalytic), Microwave | N/A | N/A | Good | nih.gov |

Formation of Oxazole (B20620) and Benzoxazole Derivatives

The o-aminophenol scaffold is a classic precursor for the synthesis of benzoxazoles, a class of heterocyclic compounds with significant applications. nih.govrsc.org The use of 2-(9-Fmoc-amino)phenol allows for the incorporation of this scaffold into larger molecules, such as peptides or natural product analogues, before the formation of the benzoxazole ring.

The general strategy involves two key stages. First, the 2-(9-Fmoc-amino)phenol unit is coupled with another molecule, typically through its phenolic hydroxyl group or by being part of a larger chain assembled via SPPS. Once the precursor is assembled, the synthesis proceeds to the benzoxazole formation. This involves:

Fmoc Deprotection: The Fmoc group is removed using a standard base treatment (e.g., 20% piperidine in DMF) to expose the primary amine.

Cyclization/Condensation: The newly freed amine and the adjacent hydroxyl group react with a carboxylic acid or its derivative (like an aldehyde, acid chloride, or ester) under dehydrating conditions to form the oxazole ring. researchgate.netorganic-chemistry.org Various catalysts, including Brønsted or Lewis acids, can facilitate this cyclization. organic-chemistry.orgnih.gov

This method provides a powerful way to generate complex benzoxazole-containing molecules where the substitution pattern is precisely controlled by the choice of the cyclization partner.

| Reaction Stage | Typical Reagents and Conditions | Purpose | Relevant Findings |

| Fmoc-Deprotection | 20% Piperidine in DMF, Room Temperature | To unmask the primary amine for cyclization. | Standard and highly efficient procedure in Fmoc-based solid-phase synthesis. researchgate.net |

| Cyclization | Carboxylic Acid, Aldehyde, or Orthoester | To form the benzoxazole ring via condensation. | Can be catalyzed by Brønsted acids (e.g., TsOH·H₂O) or Lewis acids (e.g., BF₃·Et₂O). organic-chemistry.orgnih.gov |

| Coupling Partner | Various aromatic and aliphatic aldehydes or acids | Introduces diversity at the 2-position of the benzoxazole ring. | The reaction tolerates a wide range of functional groups on the coupling partner. nih.gov |

Synthesis of Nitrogen-Containing Heterocycles

Beyond benzoxazoles, the 2-(9-Fmoc-amino)phenol building block is a gateway to a wider array of nitrogen-containing heterocycles. openmedicinalchemistryjournal.comfrontiersin.org The ortho-disposed amino and hydroxyl groups are a versatile reactive unit. After selective deprotection of the Fmoc group, this "aminophenol cassette" can undergo various annulation reactions.

For example, condensation with α-dicarbonyl compounds or their equivalents can lead to the formation of phenoxazine derivatives. Reactions with phosgene (B1210022) or its substitutes can yield cyclic carbamates. The ability to first incorporate the Fmoc-protected aminophenol into a specific position within a complex molecule and then trigger the heterocycle formation in a later step is a significant synthetic advantage. This approach is particularly valuable in diversity-oriented synthesis, where a common intermediate containing the aminophenol unit can be converted into a library of different heterocyclic products. frontiersin.org

Role in the Construction of Macrocyclic Structures and Molecular Cages

Macrocycles are of great interest in medicinal chemistry and materials science, and their synthesis often requires careful planning and control. nih.gov 2-(9-Fmoc-amino)phenol serves as a valuable component in constructing the linear precursors required for macrocyclization.

Cyclization Methodologies

The bifunctional nature of 2-(9-Fmoc-amino)phenol makes it an excellent "turn" unit or linker in the design of macrocycles. In the context of Fmoc-based solid-phase peptide synthesis, the building block can be readily incorporated into a growing peptide chain. uci.edu Once the linear precursor is synthesized on the solid support, several cyclization strategies can be envisioned:

Head-to-Tail Cyclization: The terminal carboxylic acid of the linear peptide can be activated and reacted with the deprotected amine of the N-terminal 2-aminophenol unit to form a macrolactam.

Side-Chain Cyclization: The phenolic hydroxyl group can be used as a nucleophile to form a cyclic ether or ester linkage with an appropriate electrophilic side chain elsewhere in the molecule.

Benzoxazole-mediated Cyclization: After assembling the linear chain, a C-terminal carboxylic acid can be made to react with the deprotected o-aminophenol moiety to form a benzoxazole ring that simultaneously closes the macrocyclic loop.

These reactions benefit from the pseudo-dilution effect when performed on a solid support, which favors intramolecular cyclization over intermolecular polymerization. nih.gov

| Cyclization Strategy | Reactive Groups Involved | Resulting Linkage | Key Features |

| Macrolactamization | N-terminal amine (from aminophenol) and C-terminal carboxylic acid | Amide bond | A common and robust method for peptide cyclization. nih.gov |

| Macrolactonization | Phenolic hydroxyl and a side-chain carboxylic acid | Ester bond | Forms depsipeptide-like macrocycles. |

| Ether Linkage | Phenolic hydroxyl and an electrophilic side-chain (e.g., halide) | Ether bond | Creates a stable, non-hydrolyzable cyclic structure. |

| Photochemical Cyclization | Use of photo-activated groups incorporated into the precursor | Various (e.g., C-C bond) | Allows for cyclization to be triggered by light, offering spatial and temporal control. whiterose.ac.uk |

Template-Directed Synthesis

While specific examples utilizing 2-(9-Fmoc-amino)phenol in template-directed synthesis are not widely documented, the inherent chemical properties of its core structure suggest significant potential. The o-aminophenol moiety is a well-known bidentate ligand capable of coordinating with various metal ions. This chelating ability can be exploited in template-directed synthesis.

In such a scenario, a linear precursor containing one or more 2-aminophenol units could be synthesized. The addition of a suitable metal ion would act as a template, organizing the linear molecule into a conformation that favors macrocyclization. This pre-organization can dramatically increase the efficiency and yield of the ring-closing reaction, preventing the formation of undesired oligomers. After the macrocycle is formed, the metal template can be removed, yielding the final metal-free molecular cage or macrocyclic structure.

Exploration in Material Science Precursor Synthesis

The unique properties of the Fmoc-protected aminophenol also lend themselves to the synthesis of advanced materials, particularly functional polymers. researchgate.net

Monomer Synthesis for Polymerization Studies

In the field of polymer chemistry, precise control over monomer structure is essential for producing materials with desired properties. 2-(9-Fmoc-amino)phenol can be used as a starting material to synthesize highly functionalized monomers that would be difficult to prepare otherwise.

A typical synthetic route would involve using the Fmoc group to protect the amine while the phenolic hydroxyl group is chemically modified. For example, the hydroxyl group could be esterified with acryloyl chloride or methacryloyl chloride to introduce a polymerizable double bond. Once this modification is complete, the Fmoc group can be removed. The resulting molecule is a monomer containing both a primary amine and a polymerizable acrylate (B77674)/methacrylate group. Such monomers can be used in:

Radical Polymerization: The acrylate group can undergo polymerization to form a polymer with pendant aminophenol side chains.

Step-Growth Polymerization: The amine can react with other monomers (e.g., diacids or diisocyanates) to form polyamides or polyureas.

This approach allows for the creation of well-defined polymers with reactive amine functionalities, which can be used for subsequent cross-linking, surface functionalization, or as a basis for conductive polymers like polyaniline derivatives. researchgate.netmdpi.commdpi.com

Building Blocks for Self-Assembled Systems

This compound is a versatile molecular building block ideally suited for the construction of complex, self-assembled systems. Its unique architecture, combining a bulky hydrophobic aromatic group with moieties capable of specific directional interactions, allows it to spontaneously organize into ordered supramolecular structures in solution. This self-assembly is governed by a sophisticated interplay of non-covalent forces, making it a valuable component in the bottom-up fabrication of novel nanomaterials.

The primary driving force behind the self-assembly of molecules containing the 9-fluorenylmethyloxycarbonyl (Fmoc) group is the strong π–π stacking interaction between the planar fluorenyl rings. nih.govnih.govresearchgate.net These aromatic interactions encourage the molecules to stack on top of one another, forming the foundational core of larger assemblies. rsc.org This process is a key factor in the formation of ordered structures such as nanofibers, nanotubes, and hydrogels from various Fmoc-amino acid derivatives. manchester.ac.ukresearchgate.netresearchgate.net

In addition to the fluorenyl group, the structure of this compound contains critical features that direct and stabilize the self-assembly process. The amide linkage provides a classic site for intermolecular hydrogen bonding, a directional and specific interaction that complements the less specific π-stacking. manchester.ac.uknih.gov Furthermore, the phenol group introduces additional possibilities for hydrogen bonding, acting as both a hydrogen bond donor (via the hydroxyl proton) and an acceptor (via the lone pairs on the oxygen atom).

By modifying environmental conditions such as pH, solvent polarity, or temperature, the equilibrium between these interactions can be shifted, allowing for control over the assembly process. manchester.ac.ukrsc.org This responsiveness makes Fmoc-aminophenol derivatives attractive for creating "smart" materials that can assemble or disassemble in response to external stimuli. The resulting self-assembled structures, often in the form of high-aspect-ratio nanofibers, can entangle to form three-dimensional networks that immobilize large volumes of solvent, leading to the formation of supramolecular hydrogels. rsc.orgresearchgate.net These materials are of significant interest for applications in tissue engineering and controlled drug delivery. manchester.ac.ukresearchgate.net

The principles governing the self-assembly of this compound are summarized in the table below, based on extensive research on related Fmoc-amino acid and peptide systems.

| Molecular Feature | Primary Interaction | Role in Self-Assembly | Potential Resulting Structures |

| Fluorenyl Group | π-π Stacking, Hydrophobic Effects | Initiates aggregation and provides core stability. researchgate.netrsc.org | Nanofibers, Nanotapes, Nanotubes manchester.ac.ukresearchgate.net |

| Amide Linkage | Hydrogen Bonding | Provides directionality and reinforces the assembly. nih.gov | β-sheet-like arrangements, Fibrils nih.gov |

| Phenol Moiety | Hydrogen Bonding, π-π Stacking | Contributes to the hydrogen bond network and overall aromatic stacking. rsc.org | Cross-linked networks, Hydrogels rsc.org |

| Overall Molecule | Balance of Hydrophilic/Hydrophobic Forces | Determines solubility and drives assembly in specific solvents. nih.gov | Vesicles, Micelles, Gels researchgate.net |

Analytical and Characterization Methodologies for 2 9 Fluorenylmethyloxycarbonyl Aminophenol and Its Derivatives in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the structural elucidation of organic molecules. They provide detailed information about the connectivity of atoms, molecular weight, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of organic compounds. Both ¹H and ¹³C NMR are crucial for confirming the identity and assessing the purity of 2-(9-Fluorenylmethyloxycarbonyl)aminophenol.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals are expected for the aromatic protons of the fluorenyl and aminophenol moieties, as well as for the methylene and methine protons of the Fmoc group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons (Fluorenyl) | 7.20 - 7.90 | 120 - 145 |

| Aromatic Protons (Aminophenol) | 6.70 - 7.20 | 115 - 150 |

| CH (Fmoc) | ~4.20 | ~47 |

| CH₂ (Fmoc) | ~4.40 | ~67 |

| C=O (Carbamate) | - | ~155 |

Note: These are predicted values based on the analysis of similar structures and are presented for illustrative purposes. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of Fmoc-protected compounds.

In the mass spectrum of this compound, the molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) would confirm the molecular weight of the compound. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, yielding characteristic product ions that help in structural confirmation.

A common fragmentation pathway for N-terminal Fmoc-protected amino acids involves the loss of the Fmoc group niscpr.res.innih.govnih.gov. For this compound, characteristic fragments would likely include the dibenzofulvene cation (m/z 165) resulting from the cleavage of the Fmoc group, and the aminophenol fragment. The fragmentation pattern can provide unambiguous confirmation of the covalent attachment of the Fmoc group to the aminophenol moiety.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| Ion | m/z (Positive Mode) | Description |

| [M+H]⁺ | 332.12 | Protonated molecular ion |

| [M-Fmoc+H]⁺ | 110.06 | Loss of the Fmoc group |

| [Fluorenyl-CH₂]⁺ | 179.08 | Fluorenylmethyl cation |

| [Dibenzofulvene]⁺ | 165.07 | Result of Fmoc group cleavage |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bond of the carbamate (B1207046), the C=O stretching of the carbamate, the aromatic C-H and C=C bonds, and the C-O bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretching (Carbamate) | 3300 - 3500 |

| Aromatic C-H Stretching | 3000 - 3100 |

| C=O Stretching (Carbamate) | 1680 - 1720 |

| Aromatic C=C Bending | 1450 - 1600 |

| C-N Stretching | 1200 - 1350 |

| C-O Stretching | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The fluorenyl group of the Fmoc moiety is a strong chromophore, leading to significant UV absorbance. The UV-Vis spectrum of this compound would be dominated by the absorbance of the Fmoc group, typically showing strong absorption maxima around 265 nm and 300 nm. The aminophenol part also contributes to the UV spectrum researchgate.net. This property is particularly useful for the detection and quantification of the compound in chromatographic methods.

Chromatographic Methods for Purification and Analytical Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Fmoc-protected compounds due to its high resolution, sensitivity, and quantitative accuracy researchgate.nethelsinki.fi. Reversed-phase HPLC (RP-HPLC) is the preferred mode for the separation of these relatively nonpolar derivatives.

A typical RP-HPLC method for the analysis of this compound would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or trifluoroacetic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution is often employed to achieve optimal separation of the main compound from any impurities.

Detection is typically performed using a UV detector set at a wavelength where the Fmoc group has strong absorbance, such as 265 nm. The high extinction coefficient of the Fmoc group allows for sensitive detection, making HPLC a powerful tool for purity assessment and quantitative analysis. The method can be validated for parameters such as linearity, accuracy, precision, and limits of detection and quantification to ensure reliable results.

Table 4: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Linear gradient from low to high %B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the low volatility of this compound, direct analysis by GC-MS is not feasible. Therefore, a derivatization step is necessary to convert the non-volatile compound into a more volatile derivative.

A common derivatization strategy for compounds containing active hydrogens (such as the hydroxyl group in the aminophenol moiety) is silylation semanticscholar.org. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace the active hydrogen with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. This process increases the volatility of the analyte, making it amenable to GC-MS analysis.

The derivatized compound can then be separated on a suitable GC column (e.g., a nonpolar or medium-polarity column) and detected by a mass spectrometer. The mass spectrum of the silylated derivative will show a characteristic molecular ion and fragmentation pattern, which can be used for structural confirmation and quantification. While this approach is theoretically sound, its application to this compound specifically is not widely reported and would require method development and validation.

Column Chromatography and Preparative HPLC for Isolation

The isolation and purification of Fmoc-2-aminophenol and its derivatives are critical steps following their synthesis to remove unreacted starting materials, byproducts, and other impurities. Column chromatography and preparative high-performance liquid chromatography (HPLC) are powerful and widely used techniques for this purpose. springernature.comnih.gov

Column Chromatography: This technique is a fundamental method for the purification of organic compounds. orgsyn.org In the context of Fmoc-protected aminophenols, it is often used for initial purification, capable of separating the desired product from compounds with significantly different polarities. The choice of stationary phase, typically silica gel, and the mobile phase (eluent) is crucial for effective separation. A gradient elution, where the polarity of the solvent system is gradually changed, can be employed to enhance the resolution of complex mixtures. orgsyn.org While effective, this method may not always provide the high purity required for certain applications, necessitating further purification steps.